

Biological role of D-2,3-Diaminopropionic acid

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An In-depth Technical Guide on the Biological Role and Applications of D-2,3-Diaminopropionic Acid

Introduction

D-2,3-Diaminopropionic acid (D-DAP), a non-proteinogenic amino acid, is a stereoisomer of 2,3-diaminopropionic acid, characterized by two amino groups and one carboxylic acid group. [1] While its enantiomer, L-2,3-diaminopropionic acid (L-DAP), is found naturally in various plants and bacteria as a crucial precursor to antibiotics and siderophores, the D-form is of significant interest in pharmaceutical research and synthetic chemistry.[2] Its unique structure allows it to serve as a versatile building block for synthesizing complex molecules, particularly peptides with modified biological activity and stability.[1] This guide provides a comprehensive overview of the biosynthesis of its L-enantiomer, the biological impacts of accumulation, and the pivotal role of D-DAP in drug development and biotechnology, tailored for researchers, scientists, and drug development professionals.

Biosynthesis of L-2,3-Diaminopropionic Acid

L-2,3-diaminopropionic acid is not synthesized directly but is derived from primary metabolites. The most well-characterized pathway begins with L-serine. In bacteria like Staphylococcus aureus and the producers of capreomycin and viomycin antibiotics, L-DAP biosynthesis is a two-step enzymatic process.[2][3][4][5]

 Condensation: The first step is a pyridoxal phosphate (PLP)-dependent reaction catalyzed by the enzyme SbnA (in staphyloferrin B biosynthesis) or its homolog CmnB (in capreomycin



biosynthesis).[2][3][6] This enzyme condenses O-phospho-L-serine (OPS) and L-glutamate to form the intermediate N-(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA).[2][7]

• Oxidative Hydrolysis: The second step is catalyzed by the NAD+-dependent enzyme SbnB or its homolog CmnK.[2][7] This enzyme facilitates the oxidative hydrolysis of ACEGA, yielding L-DAP and α-ketoglutarate.[2][6]

This pathway is crucial for providing the L-DAP building blocks for non-ribosomal peptide synthetases (NRPS) to assemble into larger secondary metabolites.[7][8]



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Biosynthesis of L-2,3-Diaminopropionic Acid.

Core Biological Roles and Physiological Effects

While D-DAP is primarily used synthetically, its enantiomer L-DAP and related derivatives have defined biological roles and effects.

Precursor for Secondary Metabolites

L-DAP is a fundamental building block for a variety of microbial natural products:

- Tuberactinomycin Antibiotics: It is a key component of the antitubercular antibiotics viomycin and capreomycin, which are cyclic pentapeptides assembled by non-ribosomal peptide synthetase (NRPS) machinery.[3][4][8][9] Studies with isotopically labeled L-serine confirmed it as the precursor to the L-DAP moiety in these antibiotics.[9][10]
- Siderophores: In bacteria such as Staphylococcus aureus, L-DAP is essential for the biosynthesis of the siderophore staphyloferrin B, which is used for ferric iron acquisition.[11]
 [2][12]



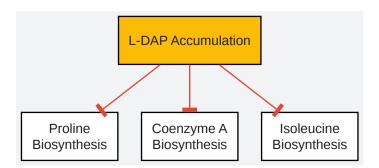
• Other Metabolites: It is also a precursor for the antibiotic zwittermicin A and can be a component of poly(amino acid) chains.[13][14]

Metabolic Disruption and Toxicity

The accumulation of L-DAP can be toxic to bacteria that do not naturally produce it, such as Salmonella enterica.[11][13] This toxicity stems from the disruption of several key metabolic pathways:

- Proline Biosynthesis: L-DAP accumulation induces a requirement for proline.[13]
- Coenzyme A Biosynthesis: It inhibits this pathway by acting as a substrate for pantothenate synthetase (PanC).[13]
- Isoleucine Biosynthesis: This amino acid production pathway is also specifically inhibited.[13]

Some bacteria possess a detoxification mechanism involving the enzyme diaminopropionate ammonia-lyase (DpaL), which degrades L-DAP to pyruvate and ammonia.[13]



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Metabolic pathways in S. enterica inhibited by L-DAP.

Enzyme Inhibition and Other Activities

- Polyphenoloxidase (PPO) Inhibition: 2,3-Diaminopropionic acid has been shown to be an inhibitor of PPO, an enzyme responsible for browning in fruits and vegetables.[12]
- Advanced Glycation Endproduct (AGE) Inhibition: Peptides with N-terminal DAP can act as
 efficient scavengers of α-dicarbonyl compounds like methylglyoxal, preventing the formation
 of AGEs, which are implicated in aging and diabetic complications.[12]



pH Sensing in Peptides: When incorporated into peptides, the β-amino group of DAP has a pKa that is sensitive to the pH changes occurring during endosomal acidification (pH drop from ~7.4 to ~5.5).[15] This property is exploited in drug delivery systems to trigger the release of cargo from the endosome into the cytoplasm.[15]

Applications in Drug Development and Research

The unique properties of D-2,3-diaminopropionic acid make it a valuable tool for pharmaceutical and biotechnological applications.

Peptide Synthesis and Drug Design

The tert-butyloxycarbonyl (Boc) protected form, Boc-D-DAP, is a critical pharmaceutical intermediate. [16][17] The Boc group protects the α -amino functionality, allowing for selective chemical modifications elsewhere in a molecule. [16] Its use offers several advantages:

- Enhanced Peptide Design: Incorporating D-amino acids like D-DAP into peptides can increase their resistance to proteolytic degradation, extending their half-life in vivo. It also allows for exploring the impact of chirality on biological activity.[16]
- Chiral Building Block: D-DAP serves as a chiral synthon for constructing stereochemically defined molecules, which is often critical for drug efficacy and safety.[17]
- Novel Therapeutics: It is used in the synthesis of a wide range of pharmaceuticals, including antiviral agents, anticancer drugs, and compounds targeting neurological disorders.[17] For instance, it has been used to synthesize potent NMDA receptor glycine site agonists.[18]

Drug and Gene Delivery

The unique diamino structure of DAP makes it an attractive building block for novel polymers and peptidomimetics.

Gene Delivery: Cationic polymers synthesized from functionalized DAP (e.g., DAPEG) can
form condensed nanoparticles (polyplexes) with anionic plasmid DNA. These polyplexes can
transfect mammalian cells, making DAPEG polymers promising non-viral vectors for gene
delivery.[11][19]



• Enzyme Delivery: These same polymers can be used to deliver active enzymes into cells. Biotinylated DAPEG polymers can form complexes with streptavidin-enzyme hybrids (e.g., streptavidin-β-galactosidase), facilitating their entry into cells and releasing the active enzyme into the cytoplasm.[19]

Quantitative Data Summary



Parameter	Compound/Sy stem	Value	Significance	Reference(s)
pKa (β-NH2)	N-acetyl-Dap- amide	7.84 (at 25°C)	Lowered pKa allows for pH- sensitive protonation in the endosomal pH range, crucial for drug delivery applications.	[15]
pKa (β-NH2)	N-acetyl-Dap- methyl ester	7.82 (at 25°C)	Similar to the amide, demonstrating the effect of modifying the carboxyl group on the basicity of the side chain.	[15]
Apparent pKa	Dap-containing peptide	6.33 (at 37°C)	The pKa for the conformational change driven by Dap protonation in a peptide context is acidic enough for endosomal triggering.	[15]
Dissociation Constant (KD)	CmnA-A2-CmnN and CmnI	4.93 μΜ	Measures the binding affinity between components of the NRPS machinery in capreomycin biosynthesis.	[8]



Inhibition of ASase

(S)-2-amino-3-(2-

bromoacetamido

)propionic acid

Demonstrates

the potential of

DAP analogues [20]

as enzyme

inhibitors.

Experimental Protocols Protocol 1: Analysis of DAP-Containing Peptides by RP-HPLC

This protocol is used to assess the purity of synthesized peptides containing D-DAP.[21]

93% at 1 mM

- Sample Preparation:
 - Dissolve the crude or purified peptide in an aqueous buffer (e.g., 0.1% Trifluoroacetic acid
 (TFA) in HPLC-grade water) to a concentration of approximately 1 mg/mL.
 - Filter the solution through a 0.22 μm syringe filter into an HPLC vial.
- Instrumentation and Conditions:
 - Instrument: Standard HPLC system with a UV detector.
 - Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 μm particle size).
 - Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
 - Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
 - Flow Rate: 1.0 mL/min.
 - Detection: 214 nm (for peptide bonds) and 280 nm (if aromatic residues are present).
 - Gradient: A typical linear gradient is 5% to 95% Solvent B over 30 minutes, which should be optimized based on the peptide's hydrophobicity.
- Data Analysis:



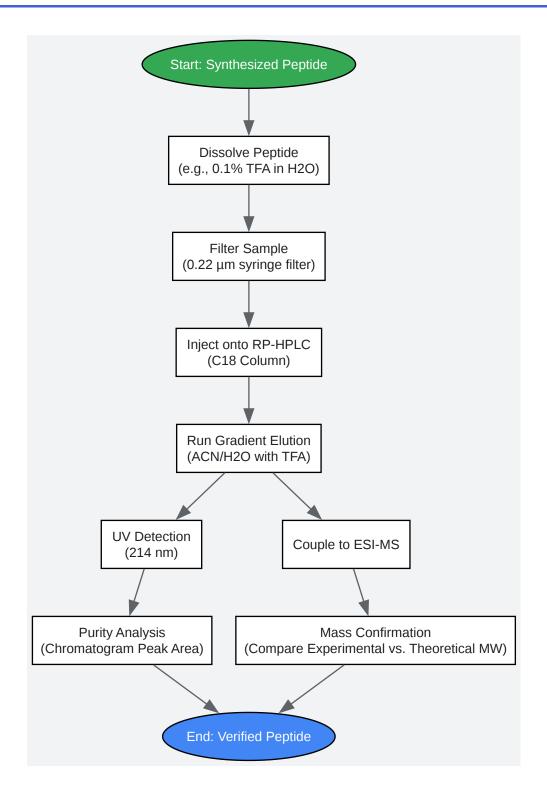
- Integrate the peaks in the resulting chromatogram.
- Calculate purity based on the area percentage of the main peptide peak relative to the total area of all peaks.

Protocol 2: Molecular Weight Confirmation by ESI-MS

This protocol verifies the molecular identity of a synthesized peptide.[21]

- Sample Preparation: The sample is typically analyzed directly from the RP-HPLC outflow (LC-MS) or by direct infusion after dissolving in a suitable solvent (e.g., 50:50 ACN/water with 0.1% formic acid).
- Instrumentation and Conditions (ESI-MS):
 - Ionization Mode: Positive ion mode.
 - Capillary Voltage: 3.5–4.5 kV.
 - Drying Gas (N₂): Optimize flow rate and temperature for the specific instrument (e.g., 8 L/min, 300 °C).
 - Mass Range: Scan an appropriate range based on the expected molecular weight (e.g., m/z 300–2000).
- Data Analysis:
 - Extract the mass spectrum corresponding to the main HPLC peak.
 - Identify peaks for the expected protonated ions ([M+H]+, [M+2H]²⁺, etc.).
 - If multiple charged ions are present, deconvolute the spectrum to determine the experimental molecular weight.
 - Compare the experimental molecular weight to the theoretical molecular weight calculated from the peptide's amino acid sequence.





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Experimental workflow for peptide analysis.

Protocol 3: L-DAP Toxicity Assay in S. enterica

This protocol assesses the growth-inhibitory effects of L-DAP.[11]



- Culture Preparation: Prepare an overnight culture of S. enterica in a suitable minimal medium.
- Assay Setup:
 - In a 96-well plate, prepare the minimal medium supplemented with a range of L-DAP concentrations.
 - Inoculate the wells with the S. enterica culture to a starting optical density at 600 nm (OD600) of ~0.05.
 - Include control wells with no L-DAP.
- Incubation and Monitoring: Incubate the plate at 37°C with shaking and monitor the OD600 at regular intervals using a plate reader.
- Data Analysis: Plot the growth curves (OD600 vs. time) for each L-DAP concentration to determine the inhibitory effect.
- Supplementation Assay (Optional): To identify the inhibited pathways, supplement the L-DAP-containing media with specific metabolites (e.g., proline, pantothenate, isoleucine) and monitor for the rescue of cell growth.

Conclusion

D-2,3-diaminopropionic acid and its enantiomer L-DAP are non-proteinogenic amino acids of considerable biological and pharmaceutical importance. While L-DAP serves as a natural building block for essential microbial secondary metabolites like antibiotics and siderophores, its accumulation can induce metabolic stress. The synthetic D-enantiomer has become an indispensable tool in medicinal chemistry and drug development. Its incorporation into peptides enhances stability and modulates activity, while its unique chemical properties are being harnessed to create sophisticated, pH-sensitive drug and gene delivery systems. Continued research into the synthesis, biological activities, and applications of DAP and its derivatives holds significant promise for the development of novel therapeutics and advanced biotechnological tools.



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